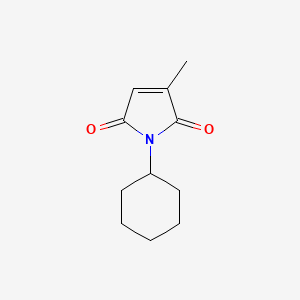

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

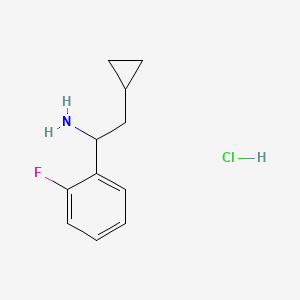

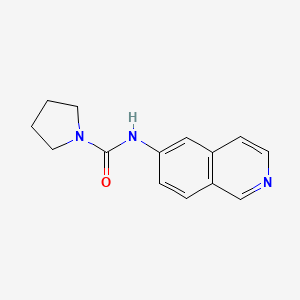

“1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C11H15NO2. It has a molecular weight of 193.24 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a cyclohexyl group and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrroles in general can undergo a variety of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis

In a study focused on heterocyclic perhydropyrrolobenzofurans, 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione was analyzed for its conformations and polymeric assembly via cooperative intermolecular C-H...O hydrogen bonds. This compound exhibited a non-planar shape of the tricyclic core, with the cyclohexene rings adopting a half-chair conformation, and the substituent N-cyclohexyl ring assuming a chair form. These structural features facilitate short intramolecular C-H...O contacts, forming S(5) and S(6) motifs, and leading to chain aggregation through intermolecular C-H...O hydrogen bonds (Yathirajan, Narasegowda, Lynch, Narasimhamurthy, & Rathore, 2006).

Synthesis of Bioactive Molecules

Cyclohexane-1,3-dione derivatives, including this compound, serve as versatile precursors for synthesizing a wide range of bioactive molecules. These compounds are instrumental in generating 4H-chromenones, 2H-xanthenones, coumarins, enaminones, and various heterocycles, demonstrating a broad spectrum of biological activities such as antibacterial, anti-inflammatory, and anti-cancer properties. The synthesis of these derivatives showcases the chemistry versatility due to their active methylene moiety and di-carbonyl groups (Sharma, Kumar, & Das, 2021).

Organic Synthesis Innovations

A three-component, catalyst-free approach has been developed for the regioselective synthesis of dual highly functionalized fused pyrroles, including derivatives of this compound. This method employs a cascade [3 + 2] cyclization in water-ethanol media, showcasing a novel synthetic pathway that enhances the thermodynamic stability of the resulting products. Such innovations open new avenues for synthesizing complex heterocyclic compounds efficiently and sustainably (Chen, Liu, Yang, Yan, & Lin, 2014).

Exploration of Chemical Properties and Reactions

The unique chemical structure of this compound makes it a valuable subject for studying various chemical reactions and properties. Research has delved into its reactions with aryl azides and amines, unveiling unexpected products and proposing mechanisms that contribute to the broader understanding of cyclohexanediones' reactivity. These findings not only clarify previous misconceptions but also highlight the substance's potential in synthesizing novel heterocyclic compounds (Singh & Banert, 2017).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLSBWLCDXNJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2650120.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)

![{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2650129.png)

![8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650132.png)